tert-butyl N-(4-hydroxy-3-methylbutyl)carbamate

Lipophilicity Membrane permeability Drug design

tert-Butyl N-(4-hydroxy-3-methylbutyl)carbamate (CAS 842146-73-0) is a bifunctional N-Boc-protected amino alcohol with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol. It belongs to the class of tert-butyl carbamate-protected ω-amino alcohols widely employed as protected building blocks in medicinal chemistry, peptide synthesis, and PROTAC linker design.

Molecular Formula C10H21NO3
Molecular Weight 203.282
CAS No. 842146-73-0
Cat. No. B2397066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(4-hydroxy-3-methylbutyl)carbamate
CAS842146-73-0
Molecular FormulaC10H21NO3
Molecular Weight203.282
Structural Identifiers
SMILESCC(CCNC(=O)OC(C)(C)C)CO
InChIInChI=1S/C10H21NO3/c1-8(7-12)5-6-11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)
InChIKeyDLJVHNHWNRPSDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-(4-hydroxy-3-methylbutyl)carbamate (CAS 842146-73-0): Procurement-Grade Structural & Physicochemical Baseline


tert-Butyl N-(4-hydroxy-3-methylbutyl)carbamate (CAS 842146-73-0) is a bifunctional N-Boc-protected amino alcohol with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol [1]. It belongs to the class of tert-butyl carbamate-protected ω-amino alcohols widely employed as protected building blocks in medicinal chemistry, peptide synthesis, and PROTAC linker design. Its defining structural feature is a branched 4-hydroxy-3-methylbutyl chain bearing one undefined stereocenter (supplied as a racemate), which distinguishes it from the more common linear N-Boc-ω-amino alcohol series [1]. Commercially available from multiple suppliers in purities ranging from 95% to 98%, it is reported as a liquid at ambient temperature requiring refrigerated storage at 4 °C .

Why N-Boc-ω-Amino Alcohols Cannot Be Interchanged: The Specificity Drivers for CAS 842146-73-0


N-Boc-protected amino alcohols are often treated as interchangeable building blocks in procurement workflows, but chain length, branching, and the position of the hydroxyl group relative to the carbamate nitrogen govern lipophilicity, conformational flexibility, and biological target compatibility [1][2]. The 3-methyl branch in tert-butyl N-(4-hydroxy-3-methylbutyl)carbamate introduces differentiated physicochemical properties—including a higher computed XLogP3 (1.4) compared to its linear four-carbon analog tert-butyl N-(4-hydroxybutyl)carbamate (XLogP3 = 1.0)—that affect passive membrane permeability and partitioning behaviour [1][2]. Furthermore, the 4-hydroxy-3-methylbutyl side chain is the exact structural motif found in the natural cytokinin dihydrozeatin, making this compound uniquely suited as a protected precursor for zeatin-type plant growth regulators, a role that linear or shorter-chain N-Boc-amino alcohols cannot fulfil [3]. These structural determinants mean that generic substitution with a simpler N-Boc-amino alcohol risks altering key transport properties and biological recognition events [1][3].

Head-to-Head Evidence: Quantified Differentiation for tert-Butyl N-(4-hydroxy-3-methylbutyl)carbamate vs. Closest N-Boc-Amino Alcohol Analogs


Lipophilicity Advantage: Computed XLogP3 of 1.4 vs. Linear N-Boc-4-aminobutanol (XLogP3 = 1.0) and N-Boc-ethanolamine (XLogP3 = 0.2)

The target compound exhibits a computed XLogP3-AA value of 1.4, reflecting the contribution of the 3-methyl branch to overall hydrophobicity [1]. In contrast, the direct linear analog tert-butyl N-(4-hydroxybutyl)carbamate (CAS 75178-87-9) has an XLogP3 of 1.0, while the shorter-chain analog tert-butyl N-(2-hydroxyethyl)carbamate (CAS 26690-80-2) has an XLogP3 of only 0.2 [2][3]. The +0.4 log unit increase over the linear four-carbon comparator and +1.2 log unit increase over the two-carbon analog translate to measurably higher expected octanol-water partitioning, a parameter correlated with passive membrane permeability in drug-like molecules [1][2][3].

Lipophilicity Membrane permeability Drug design Partition coefficient

Physical Form Differentiation: Liquid at Ambient Temperature vs. Low-Melting Solid for Linear N-Boc-4-aminobutanol

Per the Sigma-Aldrich certificate, tert-butyl N-(4-hydroxy-3-methylbutyl)carbamate is supplied as a liquid at ambient (shipping) temperature and requires refrigerated storage at 4 °C . By comparison, the linear analog tert-butyl N-(4-hydroxybutyl)carbamate (CAS 75178-87-9) is described by multiple vendors as a liquid or low-melting solid with a density of 1.02 g/mL at 20 °C and a flash point of 29 °C, indicating borderline physical state at room temperature [1]. The unequivocally liquid state of the target compound eliminates the need for pre-warming or solvent dissolution prior to automated liquid handling, reducing processing variability in high-throughput synthesis workflows [1].

Physical form Automated dispensing Formulation Storage

Stereochemical Handle: One Undefined Stereocenter as a Racemate, Enabling Chiral Resolution Pathways Absent in Symmetric Linear Analogs

The target compound possesses one undefined atom stereocenter at the 3-position of the butyl chain and one covalently bonded unit, as recorded in the PubChem computed properties [1]. It is supplied as a racemic mixture. In contrast, the linear analog tert-butyl N-(4-hydroxybutyl)carbamate lacks any stereocenter (defined or undefined), while tert-butyl N-(2-hydroxyethyl)carbamate is likewise achiral [2][3]. The isomeric branched analog 3-(Boc-amino)-3-methyl-1-butanol (CAS 167216-22-0) has a quaternary carbon adjacent to nitrogen rather than a secondary chiral center, resulting in a different steric environment for potential diastereomeric resolution .

Chiral resolution Asymmetric synthesis Stereochemistry Racemate

Natural Product Side Chain Congruence: The 4-Hydroxy-3-methylbutyl Motif Matches Dihydrozeatin and Zeatin Cytokinins

The 4-hydroxy-3-methylbutyl side chain of the target compound is the identical structural motif found in the natural cytokinins dihydrozeatin and trans-zeatin [6-(4-hydroxy-3-methylbut-trans-2-enylamino)purine] [1][2]. In tobacco callus bioassay, (R)-(+)- and (S)-(−)-dihydrozeatins exhibit differential cytokinin activity, demonstrating that the stereochemistry of this specific side chain is biologically recognized [2]. No linear N-Boc-ω-amino alcohol—regardless of chain length—can serve as a direct protected precursor for zeatin-type cytokinins because they lack both the 3-methyl branch and the correct 1,3-relationship between the amino and hydroxyl termini [1].

Cytokinin Zeatin Natural product synthesis Plant growth regulator

Chain Length and Rotatable Bond Profile: Six Rotatable Bonds Provide Greater Conformational Flexibility Than Shorter N-Boc-Amino Alcohols

The target compound contains six rotatable bonds and a heavy atom count of 14, as computed by PubChem [1]. This compares to six rotatable bonds for the linear tert-butyl N-(4-hydroxybutyl)carbamate but only four for tert-butyl N-(2-hydroxyethyl)carbamate [2][3]. Although the linear four-carbon analog also has six rotatable bonds, the 3-methyl branch in the target introduces steric constraint that qualitatively restricts the conformational ensemble relative to the fully linear chain, while maintaining the same nominal rotational自由度 [1][2]. The isomeric 3-(Boc-amino)-3-methyl-1-butanol has a quaternary carbon at the branching point, resulting in fundamentally different torsional profiles in the vicinity of the nitrogen .

Conformational flexibility PROTAC linker Rotatable bonds Chain length

Procurement-Relevant Application Scenarios for tert-Butyl N-(4-hydroxy-3-methylbutyl)carbamate (CAS 842146-73-0)


Synthesis of Cytokinin Analogs and Plant Hormone Probes

The 4-hydroxy-3-methylbutyl side chain of this compound is structurally identical to the side chain of the natural cytokinins dihydrozeatin and trans-zeatin [1]. After Boc deprotection, the resulting 4-hydroxy-3-methylbutylamine can be coupled directly to 6-chloropurine or related heterocycles to access zeatin analogs without the need for multi-step de novo side chain construction. This direct precursor relationship is not achievable with any linear N-Boc-amino alcohol, making this the compound of choice for groups working on plant hormone signaling, crop science, or cytokinin receptor pharmacology [1][2].

Asymmetric Synthesis Where a Resolvable Chiral Amino Alcohol Building Block Is Required

With one undefined stereocenter and supplied as a racemate, this compound provides a well-defined chiral handle for enzymatic or chemical resolution to generate enantiopure intermediates [3]. Linear N-Boc-ω-amino alcohols (e.g., N-Boc-4-aminobutanol, N-Boc-ethanolamine) lack this stereochemical dimensionality entirely, limiting their utility in enantioselective synthesis campaigns. The secondary alcohol at C-3 is amenable to established chiral resolution methods, including lipase-catalyzed kinetic resolution and diastereomeric salt formation [3].

PROTAC Linker Design Requiring Defined Alkyl Spacer with Branched Architecture

The target compound combines a Boc-protected amine and a free primary hydroxyl group connected by a four-carbon chain with a methyl branch, offering a linker geometry distinct from both fully linear spacers (e.g., tert-butyl N-(4-hydroxybutyl)carbamate) and quaternary-branched spacers (e.g., 3-(Boc-amino)-3-methyl-1-butanol) [4]. The six rotatable bonds provide sufficient flexibility for ternary complex formation, while the methyl branch introduces steric constraint that may favour specific conformations influencing PROTAC cooperativity and degradation efficiency [4]. The compound is supplied as a liquid, facilitating accurate volumetric dispensing in parallel PROTAC synthesis workflows .

Medicinal Chemistry Library Synthesis Where Modulated Lipophilicity Is Critical

With an XLogP3 of 1.4—higher than both the linear four-carbon analog (XLogP3 = 1.0) and the two-carbon analog (XLogP3 = 0.2)—this building block introduces greater hydrophobicity into final compounds without extending chain length beyond four atoms [5][6]. This is particularly relevant in CNS drug discovery programs where fine-tuning logP within a narrow window (typically 1–3) is essential for balancing blood-brain barrier penetration and aqueous solubility. The +0.4 log unit increment over the linear comparator can be decisive for achieving target engagement while maintaining acceptable pharmacokinetic properties [5][6].

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